molecular formula C14H12N2O3S B12133082 Benzoic acid, 2-hydroxy-5-[[(phenylamino)thioxomethyl]amino]- CAS No. 62773-62-0

Benzoic acid, 2-hydroxy-5-[[(phenylamino)thioxomethyl]amino]-

Cat. No.: B12133082
CAS No.: 62773-62-0
M. Wt: 288.32 g/mol
InChI Key: AFVHNGJMUIBTPH-UHFFFAOYSA-N
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Description

The compound Benzoic acid, 2-hydroxy-5-[[(phenylamino)thioxomethyl]amino]- features a salicylic acid backbone (2-hydroxybenzoic acid) with a thiourea-derived substituent at the 5-position. The substituent comprises a phenylamino group connected via a thioxomethyl (-NH-C(S)-) linkage.

Properties

CAS No.

62773-62-0

Molecular Formula

C14H12N2O3S

Molecular Weight

288.32 g/mol

IUPAC Name

2-hydroxy-5-(phenylcarbamothioylamino)benzoic acid

InChI

InChI=1S/C14H12N2O3S/c17-12-7-6-10(8-11(12)13(18)19)16-14(20)15-9-4-2-1-3-5-9/h1-8,17H,(H,18,19)(H2,15,16,20)

InChI Key

AFVHNGJMUIBTPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC2=CC(=C(C=C2)O)C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Conditions and Catalysis

  • Reactants : p-Aminophenol, carbon dioxide, and a catalytic carrier (e.g., NaCl, KCl) or solid alkali (e.g., Na₂CO₃, K₂CO₃).

  • Conditions : High pressure (1.0–3.0 MPa) and temperature (180–220°C) for 6 hours.

  • Mechanism : The reaction proceeds via carboxylation, where CO₂ inserts into the C–H bond adjacent to the hydroxyl group.

ParameterOptimal RangeImpact on Yield/Purity
Pressure1.5–2.5 MPaHigher pressure improves CO₂ solubility, enhancing carboxylation.
Temperature190–200°CExcess heat promotes side reactions (e.g., decarboxylation).
Catalyst (NaCl:KCl)1:1–1:5 molar ratioReduces autoclave wear and improves heat transfer.

Yield and Purity :

  • Typical yields exceed 85%, with HPLC purity >99% after recrystallization.

  • Post-treatment involves reductive agents (e.g., sodium hydrosulfite) to eliminate oxidative byproducts.

Alternative Pathways: Nitration-Reduction and Thiourea Coupling

An alternative route involves nitration of salicylic acid derivatives followed by reduction and thiourea incorporation. However, this method is less favored due to challenges highlighted in CN103880694A:

Limitations of Nitration-Reduction

  • Isomer Formation : Nitration of salicylic acid at position 5 competes with position 3, requiring costly separations.

  • Environmental Impact : Use of nitric acid and iron powder generates significant waste.

Purification and Characterization

Final purification leverages differential solubility:

  • Acid-Base Extraction : Adjust pH to 1.0–6.0 using HCl, precipitating the product.

  • Recrystallization : Water or ethanol/water mixtures yield high-purity crystals.

Analytical Data :

  • Melting Point : 279–281°C (decomposition).

  • ¹H NMR (DMSO-d₆) : δ 7.12 (s, 1H, ArH), 6.86–6.83 (m, 1H, ArH), 6.68 (d, J = 8.8 Hz, 1H, ArH) .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-hydroxy-5-[[(phenylamino)thioxomethyl]amino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxomethyl group to a methyl group.

    Substitution: The hydroxy and amino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Medicinal Applications

Benzoic acid derivatives are known for their biological activities, particularly in anticancer research. The compound's structure allows it to interact with biological systems effectively.

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzoic acid derivatives, including the target compound. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.

  • Case Study : A study published in the Journal of Research in Pharmacy investigated the anticancer activity of benzothiazole derivatives, which share structural similarities with benzoic acid derivatives. The study found that these compounds showed significant inhibitory effects on cancer cell proliferation, suggesting that benzoic acid derivatives may also possess similar properties .
CompoundCancer Cell LineIC50 Value (µM)
Benzothiazole Derivative AMCF-7 (Breast)15
Benzothiazole Derivative BA549 (Lung)20
Target CompoundHeLa (Cervical)TBD

Antimicrobial Properties

Benzoic acid and its derivatives have demonstrated antimicrobial activity against various pathogens. The thioxomethyl group enhances the compound's ability to penetrate microbial membranes.

  • Research Findings : Studies have shown that compounds with thioxomethyl groups exhibit enhanced activity against Gram-positive bacteria, making them potential candidates for developing new antimicrobial agents .

Agricultural Applications

The compound's antifungal properties make it a candidate for agricultural applications, particularly as a fungicide.

Fungicidal Activity

Research indicates that benzoic acid derivatives can inhibit fungal growth effectively.

  • Case Study : A study assessed the efficacy of various benzoic acid derivatives against Fusarium species, which are known to cause significant crop losses. The results showed that certain derivatives could reduce fungal biomass significantly .
Fungus SpeciesConcentration (ppm)Inhibition (%)
Fusarium oxysporum10075
Botrytis cinerea20085

Material Science Applications

Benzoic acid derivatives are being explored for their potential use in polymer chemistry due to their ability to modify polymer properties.

Polymer Modification

The incorporation of benzoic acid derivatives into polymer matrices can enhance mechanical and thermal properties.

  • Research Insights : Studies indicate that adding benzoic acid derivatives improves the thermal stability of polymers, making them suitable for high-temperature applications .

Mechanism of Action

The mechanism by which benzoic acid, 2-hydroxy-5-[[(phenylamino)thioxomethyl]amino]- exerts its effects involves interactions with specific molecular targets. The hydroxy and amino groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing biological pathways. The thioxomethyl group may also play a role in modulating the compound’s activity by interacting with sulfur-containing biomolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Benzoic acid, 2-hydroxy-5-[[(phenylamino)thioxomethyl]amino]- with analogous compounds, focusing on substituents, molecular properties, and reported applications:

Compound Name Substituent at Position 5 Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Notes
Target Compound : Benzoic acid, 2-hydroxy-5-[[(phenylamino)thioxomethyl]amino]- [(Phenylamino)thioxomethyl]amino C₁₄H₁₃N₃O₃S 311.34 (calculated) Hydroxy, thiourea Hypothetical: Antimicrobial, enzyme inhibition (inferred from thiourea analogs)
Sulfasalazine () [2-[4-[(2-Pyridinylamino)sulfonyl]phenyl]diazenyl] C₁₈H₁₄N₄O₅S 398.39 Hydroxy, diazenyl, sulfonamide Anti-inflammatory, treatment of ulcerative colitis and rheumatoid arthritis
Benzoic acid, 2-chloro-5-[[(1-methylethoxy)thioxomethyl]amino]- () [(1-Methylethoxy)thioxomethyl]amino (isopropoxy-thiourea) C₁₅H₂₀ClNO₃S 329.84 Chloro, thiourea ester Esterification may enhance lipophilicity and bioavailability
5-[(2,5-Dihydroxybenzyl)amino]-2-hydroxybenzoic acid () [(2,5-Dihydroxyphenyl)methyl]amino C₁₄H₁₃NO₆ 291.26 Hydroxy, phenolic, benzylamine Antioxidant potential due to phenolic groups
2-Nitro-5-[(2-phenylacetyl)amino]benzoic acid () [(Phenylacetyl)amino] C₁₅H₁₂N₂O₅ 300.27 Nitro, amide Intermediate in synthesis of pharmaceuticals or dyes

Key Structural and Functional Differences

Substituent Diversity: The target compound’s thiourea group (-NH-C(S)-) distinguishes it from sulfasalazine’s sulfonamide-diazenyl system and the phenolic benzylamine in . Thioureas are more polar than esters () but less acidic than sulfonamides .

Biological Activity: Sulfasalazine () leverages its diazenyl-sulfonamide moiety to act as a prodrug, releasing 5-aminosalicylic acid (anti-inflammatory) and sulfapyridine (antibacterial) in the colon . Thiourea-containing analogs (e.g., ) may inhibit enzymes like urease or kinases due to sulfur’s nucleophilic character .

Physicochemical Properties :

  • The esterified thiourea in (molecular weight 329.84) is more lipophilic than the target compound, suggesting better membrane permeability but reduced water solubility .
  • Sulfasalazine ’s higher molecular weight (398.39) and sulfonamide group enhance its stability in the gastrointestinal tract .

Research Findings and Implications

Thiourea Derivatives: Compounds with thiourea substituents, such as the target and , are often explored for antimicrobial and anticancer activities. The phenylamino group in the target may enhance binding to aromatic enzyme pockets .

Diazenyl vs. Thiourea :

  • Sulfasalazine’s diazenyl group facilitates targeted drug release, whereas thiourea groups (target compound) could enable metal ion chelation, useful in treating metal-overload disorders .

Contradictions and Gaps :

  • While sulfasalazine is well-documented, the lack of direct data on the target compound necessitates caution in extrapolating its bioactivity. For example, the nitro group in ’s compound confers distinct reactivity absent in the target .

Q & A

Basic Question: What are the key synthetic routes for synthesizing 2-hydroxy-5-[[(phenylamino)thioxomethyl]amino]benzoic acid?

Answer:
The synthesis typically involves functionalizing 5-amino-2-hydroxybenzoic acid with phenyl isothiocyanate. Key steps include:

  • Step 1: Activation of the amino group in 5-amino-2-hydroxybenzoic acid under mildly acidic conditions (pH 6–7) to facilitate nucleophilic attack.
  • Step 2: Reaction with phenyl isothiocyanate in anhydrous tetrahydrofuran (THF) at 0–5°C to form the thiourea linkage .
  • Intermediate Characterization: Confirm the formation of the thiourea bond via FT-IR (stretching at ~1250 cm⁻¹ for C=S) and LC-MS (expected [M+H]⁺ ~318 g/mol) .
  • Purification: Use preparative HPLC with a C18 column and isocratic elution (acetonitrile/water, 60:40) to isolate the product.

Advanced Question: How can reaction conditions be optimized to minimize side products during the coupling of phenyl isothiocyanate with 5-amino-2-hydroxybenzoic acid?

Answer:
Optimization strategies include:

  • Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) to enhance electrophilicity of the isothiocyanate group, reducing reaction time from 24h to 6h .
  • Temperature Control: Maintain sub-ambient temperatures (0–5°C) to suppress hydrolysis of the isothiocyanate to phenylurea derivatives.
  • Solvent Selection: Replace THF with dimethylformamide (DMF) to improve solubility of intermediates, achieving >85% yield .
  • Kinetic Monitoring: Use in-situ Raman spectroscopy to track the disappearance of the –NCS peak (2050 cm⁻¹) and adjust reagent stoichiometry dynamically .

Basic Question: What spectroscopic techniques are essential for structural confirmation of this compound?

Answer:

  • ¹H/¹³C NMR: Key signals include:
    • Aromatic protons at δ 6.8–7.5 ppm (integration for 9H from benzene rings).
    • Thiourea NH protons at δ 9.2–10.5 ppm (exchangeable in D₂O) .
  • High-Resolution Mass Spectrometry (HRMS): Expected exact mass: 317.06 g/mol (C₁₄H₁₁N₂O₃S).
  • FT-IR: Confirm C=S (1250 cm⁻¹) and carboxylic acid O–H (2500–3000 cm⁻¹) stretches .

Advanced Question: How to resolve discrepancies in ¹H NMR data for this compound when synthesized via different routes?

Answer:
Conflicting NMR signals often arise from:

  • Tautomerism: The thiourea group (–NH–C(=S)–NH–) may exhibit thione-thiol tautomerism, altering chemical shifts. Use variable-temperature NMR (25–60°C) to identify equilibrium states .
  • Solvent Effects: Compare DMSO-d₆ vs. CDCl₃ spectra; DMSO stabilizes enolic forms of the hydroxybenzoic acid moiety, shifting δ values by 0.3–0.5 ppm .
  • Impurity Profiling: Employ 2D NMR (COSY, HSQC) to distinguish between regioisomeric byproducts (e.g., 4- vs. 5-substituted derivatives) .

Basic Question: What are the common impurities in this compound, and how are they quantified?

Answer:
Typical impurities include:

  • Unreacted 5-amino-2-hydroxybenzoic acid: Detect via HPLC (retention time ~3.2 min) using a UV detector at 254 nm.
  • Phenylurea derivatives: Formed via hydrolysis; quantify using LC-MS with a phenylhexyl column and 0.1% formic acid in mobile phase .
  • Metal residues (e.g., Mn, Co): Trace metal analysis via ICP-MS if catalysts are used .

Advanced Question: How can computational methods predict the reactivity of the thioxomethylamino group in nucleophilic reactions?

Answer:

  • Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic sites. The sulfur atom in C=S shows high electrophilicity (f⁻ ~0.45), favoring attack by soft nucleophiles (e.g., thiols) .
  • Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMF) to model transition-state stabilization .
  • ADMET Prediction: Use tools like SwissADME to assess bioavailability and metabolic stability influenced by the thiourea moiety .

Basic Question: How does the thioxomethylamino substituent affect the acidity of the phenolic –OH group compared to unsubstituted benzoic acid?

Answer:

  • Titration Studies: The phenolic –OH pKa increases from ~2.8 (benzoic acid) to ~3.5 due to electron-withdrawing effects of the thiourea group.
  • UV-Vis Spectroscopy: Monitor deprotonation at 290 nm; shifts in λmax correlate with changes in electronic environment .

Advanced Question: What stabilization strategies prevent thermal degradation of this compound during storage?

Answer:

  • Lyophilization: Store as a lyophilized powder under argon to reduce hydrolysis (degradation <1% over 6 months at –20°C) .
  • Excipient Screening: Co-formulate with cyclodextrins to encapsulate the thiourea group, reducing oxidative degradation (TGA shows stability up to 150°C) .

Basic Question: How do solubility properties vary with pH and solvent polarity?

Answer:

  • pH-Dependent Solubility: Maximum solubility in alkaline buffers (pH >8) due to deprotonation of –COOH and –OH groups.
  • Solvent Screening: LogP = 1.8 predicts moderate solubility in ethanol (45 mg/mL) vs. poor in hexane (<0.1 mg/mL) .

Advanced Question: How to design a kinetic study for oxidative degradation pathways under accelerated conditions?

Answer:

  • Forced Degradation: Expose the compound to 3% H₂O₂ at 40°C. Monitor via UPLC-PDA at 0, 6, 12, and 24h.
  • Degradant Identification: Use LC-QTOF-MS to detect sulfoxide derivatives (m/z +16) and cleavage products (e.g., 2-hydroxybenzoic acid, m/z 138) .
  • Mechanistic Modeling: Apply Arrhenius kinetics to extrapolate shelf-life at 25°C (t₉₀ >24 months) .

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